N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide
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Overview
Description
N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is a compound with the molecular formula C13H17N3O3 and a molecular weight of 263.292 g/mol . This compound features a piperazine ring substituted with a furan-2-carbonyl group and a cyclopropyl group.
Preparation Methods
The synthesis of N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide involves several steps. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death . The compound may also interact with enzymes involved in metabolic pathways, disrupting their normal function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-(pyrazine-2-carbonyl)piperazine-1-carboxamide: This compound has a pyrazine ring instead of a furan ring, which may result in different biological activities and chemical properties.
N-cyclopropyl-4-(pyridine-2-carbonyl)piperazine-1-carboxamide: The presence of a pyridine ring can influence the compound’s reactivity and its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(11-2-1-9-19-11)15-5-7-16(8-6-15)13(18)14-10-3-4-10/h1-2,9-10H,3-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLFKCHHBCVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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